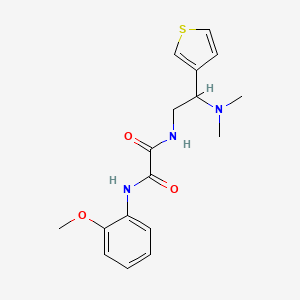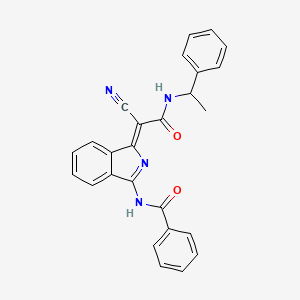
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide: is a complex organic compound that features a benzothiazole moiety fused with a chromene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chromene Synthesis: The chromene structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the chromene derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or fluorescent materials.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions, while the chromene structure can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is unique due to its dual benzothiazole and chromene structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains.
特性
CAS番号 |
868375-31-9 |
|---|---|
分子式 |
C18H11FN2O3S |
分子量 |
354.36 |
IUPAC名 |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-17(23)11-9-24-13-7-3-2-5-10(13)16(11)22/h2-9H,1H3 |
InChIキー |
YTGAUELNZXWTAJ-ZZEZOPTASA-N |
SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)
![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)

![4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide](/img/structure/B2712067.png)
![(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712068.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)

methanone](/img/structure/B2712076.png)


![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2712080.png)
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)
